1-fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene
Description
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine, methoxy, nitro, and trifluoromethyl groups attached to a benzene ring
Properties
CAS No. |
2383531-02-8 |
|---|---|
Molecular Formula |
C8H5F4NO3 |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene typically involves multi-step reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols
Scientific Research Applications
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Methoxy-5-nitrobenzotrifluoride: Similar structure but lacks the fluorine atom.
4-Fluoro-2-methoxy-5-nitroaniline: Contains an amine group instead of a trifluoromethyl group.
1-Fluoro-2-(trifluoromethyl)benzene: Lacks the methoxy and nitro groups. These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
